(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine
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Overview
Description
(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine is a chiral amine compound characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a methylated amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Methylation of the Amine: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of chiral amines with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine: The enantiomer of the compound, differing in its chiral configuration.
N-Methyl-2-phenylpyrrolidine: A structurally similar compound lacking the additional ethyl group.
Phenylpyrrolidine: A simpler analog without the methyl and ethyl substitutions.
Uniqueness
(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine is unique due to its specific chiral configuration and the presence of both phenyl and pyrrolidine groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S)-N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-14(12-16-9-5-6-10-16)11-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVNZOBYHPYZIT-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)CN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595355 |
Source
|
Record name | (2S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116508-54-4 |
Source
|
Record name | (2S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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